4-Hydroxy-2-cyclopentenone

Catalog No.
S612705
CAS No.
61305-27-9
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-cyclopentenone

CAS Number

61305-27-9

Product Name

4-Hydroxy-2-cyclopentenone

IUPAC Name

4-hydroxycyclopent-2-en-1-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2

InChI Key

DHNDDRBMUVFQIZ-UHFFFAOYSA-N

SMILES

C1C(C=CC1=O)O

Synonyms

4-hydroxy-2-cyclopentenone, 4-hydroxy-2-cyclopentenone, (R)-isomer

Canonical SMILES

C1C(C=CC1=O)O

Precursor Molecule

-HCP acts as a valuable building block in organic synthesis due to its reactive functional groups and readily modifiable structure. Researchers can manipulate 4-HCP through various chemical reactions to generate a diverse range of complex molecules, including:

  • Pharmaceutically relevant compounds: Studies have explored the potential of 4-HCP derivatives as drugs targeting various diseases, including cancer and neurodegenerative disorders [].
  • Natural products: 4-HCP can serve as a starting material for the synthesis of complex natural products found in nature, offering valuable tools for studying their biological properties and potential therapeutic applications [].

The ability to control the stereochemistry (3D arrangement of atoms) of 4-HCP during synthesis is crucial, as different stereoisomers can exhibit distinct biological activities. Researchers have developed various methods for the enantioselective synthesis of 4-HCP, allowing for the production of specific stereoisomers for targeted applications [].

Biological Activity

Research suggests that 4-HCP itself may possess interesting biological properties. Studies have reported:

  • Antibacterial activity: Extracts from Passiflora tetrandra, a plant known for its medicinal properties, have been shown to contain 4-HCP, which contributes to the extract's ability to inhibit the growth of various bacteria, including E. coli and Pseudomonas aeruginosa [].
  • Cytotoxic activity: 4-HCP has demonstrated cytotoxicity (toxic to cells) against cancer cell lines, suggesting its potential as a starting point for developing new anticancer drugs [].

4-Hydroxy-2-cyclopentenone is an organic compound with the chemical formula C5_5H6_6O2_2. It features a cyclopentene ring with a hydroxyl group at the 4-position and a carbonyl group at the 2-position. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and natural products. The structure of 4-hydroxy-2-cyclopentenone allows for diverse reactivity patterns, making it a valuable building block in medicinal chemistry and materials science .

  • Piancatelli Rearrangement: This rearrangement transforms furfuryl alcohol into 4-hydroxy-2-cyclopentenone under acidic conditions, showcasing its utility as an intermediate derived from renewable resources .
  • Cross-Coupling Reactions: The compound can be converted into various derivatives through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecules such as 5-substituted 2-pyrones .
  • Electrocyclic Reactions: It can undergo electrocyclic ring closures, which are pivotal in synthesizing more complex cyclic structures from simpler precursors .

These reactions underline the compound's importance in synthetic organic chemistry.

Research indicates that 4-hydroxy-2-cyclopentenone exhibits various biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. Some derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease processes, making it a candidate for further pharmacological exploration . Additionally, its structural features may contribute to its ability to interact with biological macromolecules, enhancing its therapeutic potential.

Several methods exist for synthesizing 4-hydroxy-2-cyclopentenone:

  • From Furfuryl Alcohol: The most common method involves the Piancatelli rearrangement of furfuryl alcohol, which can be performed under mild conditions in a microreactor setup to achieve high yields and purity .
    python
    # Example reaction conditionsfurfuryl_alcohol + acid → 4-hydroxy-2-cyclopentenone
  • Direct Synthesis: Another approach involves the reaction of appropriate acyclic precursors under specific catalytic conditions to yield 4-hydroxy-2-cyclopentenone directly .
  • Racemization Techniques: Optically active forms can be racemized to produce racemic mixtures, which can then be separated or used directly depending on the application .

The applications of 4-hydroxy-2-cyclopentenone are diverse:

  • Pharmaceuticals: Its derivatives are explored for use as drugs due to their biological activity.
  • Organic Synthesis: It serves as a key intermediate in synthesizing various natural products and complex organic molecules.
  • Materials Science: The compound may be utilized in developing new materials with specific properties due to its unique structure .

Studies on the interactions of 4-hydroxy-2-cyclopentenone with other molecules reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These interactions can influence its reactivity and stability, providing insights into designing new compounds with tailored properties for specific applications .

Several compounds share structural similarities with 4-hydroxy-2-cyclopentenone. Here are some notable examples:

Compound NameSimilarityUnique Features
(R)-4-Hydroxycyclopent-2-enone1.00Enantiomeric form with potential different biological activities.
(S)-1-(5-Hydroxycyclopent-1-en-1-yl)ethanone0.86Contains an additional hydroxyl group affecting reactivity.
(R)-7-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)heptanoic acid0.81Features a longer carbon chain, influencing solubility and biological activity.

These compounds highlight the structural diversity within this chemical family and underscore the unique properties of 4-hydroxy-2-cyclopentenone that make it particularly valuable in synthetic applications and biological studies.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxycyclopent-2-en-1-one

Dates

Modify: 2023-08-15

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